3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.
Attachment of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be attached via a nucleophilic substitution reaction using a chlorofluorobenzene derivative.
Formation of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrotriazoles: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1,2-oxazole-4-carbonyl chloride
- 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-4-isoxazolecarboxylic acid chloride
Uniqueness
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole is unique due to the presence of both a furan ring and a triazole ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClFN3OS |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13ClFN3OS/c1-2-8-21-15(14-7-4-9-22-14)19-20-16(21)23-10-11-12(17)5-3-6-13(11)18/h2-7,9H,1,8,10H2 |
InChI Key |
GWSNNRKUJGFTSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CC=CO3 |
Origin of Product |
United States |
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